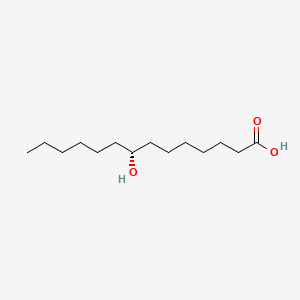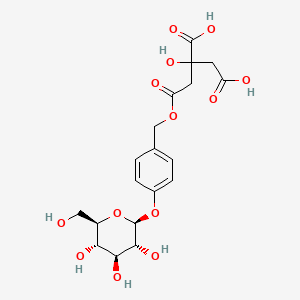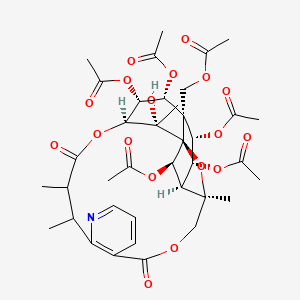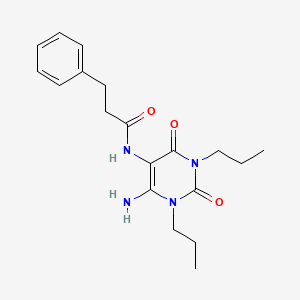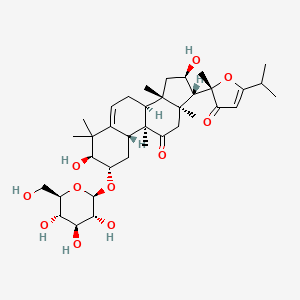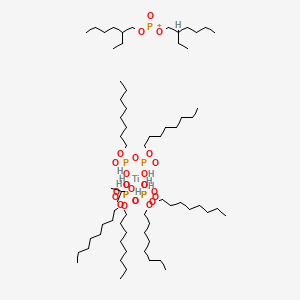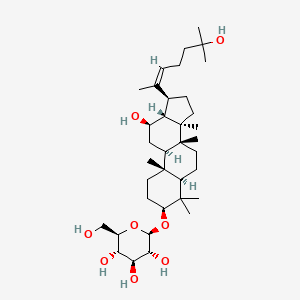![molecular formula C20H24N6O8S B591479 2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate CAS No. 134764-36-6](/img/structure/B591479.png)
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the nitrothiazole ring: This can be achieved through the nitration of thiazole derivatives.
Azo coupling reaction: The nitrothiazole intermediate is then coupled with aniline derivatives to form the azo compound.
Acetylation: The final step involves the acetylation of the amino groups with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxyethyl and methoxy groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties can be explored for the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The nitrothiazole and azo groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5’-[Bis(2-methoxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound has a similar structure but with methoxyethyl groups instead of acetoxyethyl groups.
5’-[Bis(2-hydroxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound features hydroxyethyl groups, which can affect its chemical reactivity and applications.
Uniqueness
The presence of acetoxyethyl groups in 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide makes it unique compared to its analogs. These groups can influence the compound’s solubility, reactivity, and potential interactions with biological molecules, thereby affecting its overall properties and applications.
Properties
CAS No. |
134764-36-6 |
|---|---|
Molecular Formula |
C20H24N6O8S |
Molecular Weight |
508.506 |
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H24N6O8S/c1-12(27)22-15-9-17(25(5-7-33-13(2)28)6-8-34-14(3)29)18(32-4)10-16(15)23-24-20-21-11-19(35-20)26(30)31/h9-11H,5-8H2,1-4H3,(H,22,27) |
InChI Key |
YQUHCUDAYCVQHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C |
Synonyms |
Acetamide, N-5-bis2-(acetyloxy)ethylamino-4-methoxy-2-(5-nitro-2-thiazolyl)azophenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


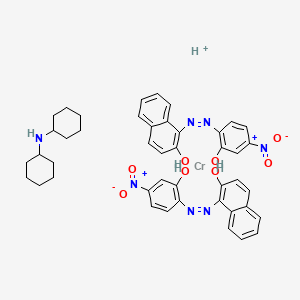
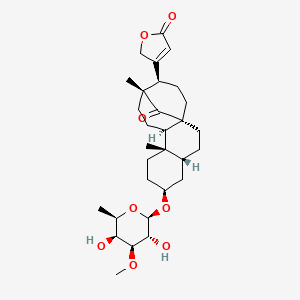

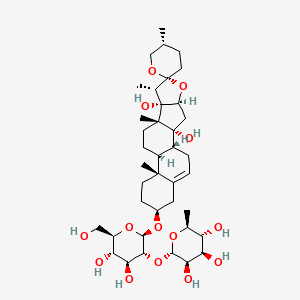
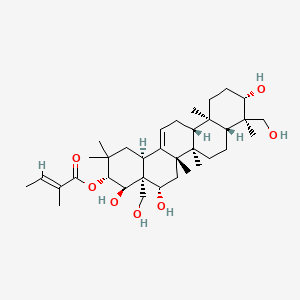
![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)
